2,2,3,3,3-Pentafluoropropyl 2-(trifluoromethyl)prop-2-enoate
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Overview
Description
2,2,3,3,3-Pentafluoropropyl 2-(trifluoromethyl)prop-2-enoate is a fluorinated organic compound with the molecular formula C7H4F8O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl 2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 2,2,3,3,3-pentafluoropropanol with 2-(trifluoromethyl)acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl 2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl acrylate
- 2,2,3,3,3-Pentafluoropropyl 2-fluoroacrylate
- 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene
Uniqueness
2,2,3,3,3-Pentafluoropropyl 2-(trifluoromethyl)prop-2-enoate stands out due to its unique combination of fluorinated groups, which impart exceptional chemical stability, low reactivity, and high resistance to degradation. These properties make it particularly valuable in applications requiring durable and inert materials .
Properties
CAS No. |
105935-33-9 |
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Molecular Formula |
C7H4F8O2 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C7H4F8O2/c1-3(6(10,11)12)4(16)17-2-5(8,9)7(13,14)15/h1-2H2 |
InChI Key |
ZODGVFVRJCHYMM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCC(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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